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molecular formula C13H18O4 B8456376 Ethyl 2,4-dimethoxyhydrocinnamate

Ethyl 2,4-dimethoxyhydrocinnamate

Cat. No. B8456376
M. Wt: 238.28 g/mol
InChI Key: LZUIYBIUEWVAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C=Cc1ccc(OC)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][O:2][c:3]1[c:4]([CH:5]=[CH:6][C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][CH2:6][C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CCOC(=O)C=Cc1ccc(OC)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C=Cc1ccc(OC)cc1OC

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)CCc1ccc(OC)cc1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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